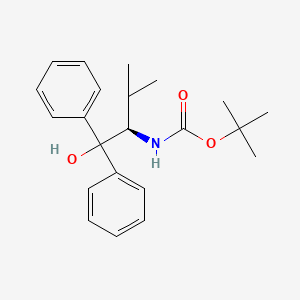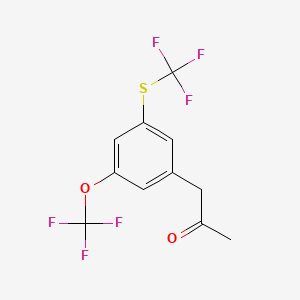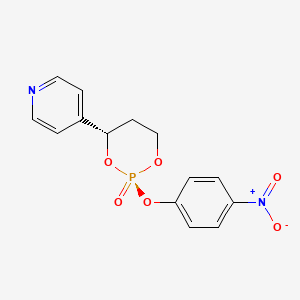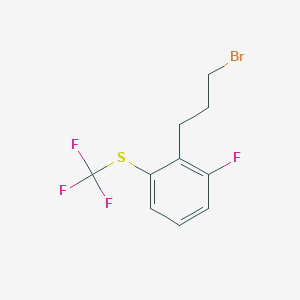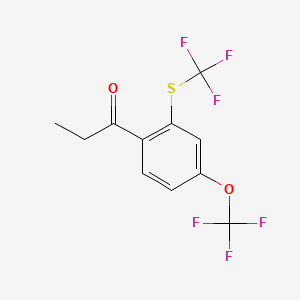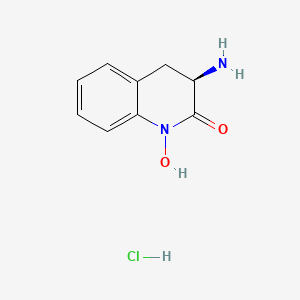
6-Bromo-5-fluorochromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-fluorochromane is an organic compound with the molecular formula C9H8BrFO It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of immobilized catalysts and biphasic systems can enhance the efficiency and selectivity of the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-5-fluorochromane undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted chromane derivatives.
Oxidation Reactions: Oxidizing agents like potassium permanganate can convert this compound into corresponding chromanones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Substitution: Substituted chromane derivatives.
Oxidation: Chromanones.
Reduction: Chromanols.
Aplicaciones Científicas De Investigación
6-Bromo-5-fluorochromane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-fluorochromane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity . The pathways involved often include the modulation of signal transduction processes and the inhibition of key metabolic enzymes.
Comparación Con Compuestos Similares
6-Fluorochromone-2-carboxylic acid: Shares the fluorine substitution but differs in the carboxylic acid functional group.
8-Bromo-6-fluorochroman: Similar structure but with bromine and fluorine substitutions at different positions.
Uniqueness: 6-Bromo-5-fluorochromane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and fluorine atoms provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8BrFO |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
6-bromo-5-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrFO/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4H,1-2,5H2 |
Clave InChI |
SOFVRUWYVBIDNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2F)Br)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


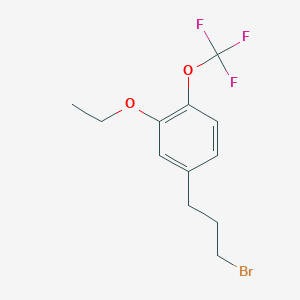

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
